5-(Piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

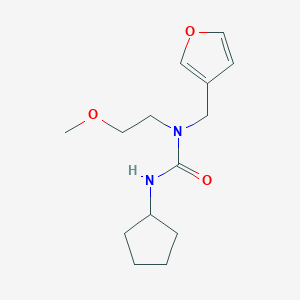

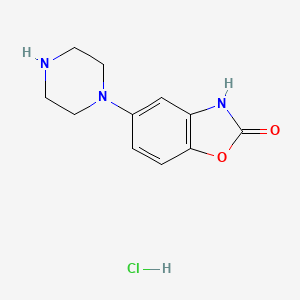

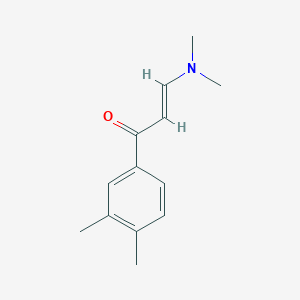

Piperazine is a common component in a variety of pharmaceuticals and it’s often used in the synthesis of chemicals and resins . It’s a six-membered ring containing two nitrogen atoms at positions 1 and 4 . Benzoxazol is another component of the molecule you’re interested in. It’s a type of organic compound that consists of a benzene-fused oxazole ring .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a benzoxazole derivative with a piperazine derivative . The exact method would depend on the specific substituents and reaction conditions.Molecular Structure Analysis

The molecular structure of similar compounds typically involves a benzoxazole ring attached to a piperazine ring . The exact structure would depend on the specific substituents and their positions on the rings .Chemical Reactions Analysis

The chemical reactions involving similar compounds can vary widely depending on the specific substituents and reaction conditions . Piperazine derivatives can undergo a variety of reactions, including alkylation, acylation, and reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely depending on the specific substituents. For example, some piperazine derivatives are solid at room temperature and have a high degree of purity .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Discovery

Piperazines, including benzoxazolone piperazine, play a crucial role in drug development. They are prevalent in diverse pharmacological agents with properties such as anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant effects . The structural features of piperazines, particularly the 1,4-relationship of the two nitrogen atoms in the six-membered ring, contribute to their pharmacokinetic profiles. These nitrogen atoms serve as hydrogen bond donors/acceptors, impacting interactions with receptors and enhancing water solubility and bioavailability . Researchers continue to explore novel synthetic methods for functionalized piperazines, including C–H functionalization, to expand the toolbox for drug discovery .

5-HT7 Receptor Ligands

Benzoxazolone piperazine derivatives have been investigated as ligands for the 5-HT7 receptors. These receptors are involved in various physiological processes, including mood regulation, cognition, and sleep. Understanding the structural features that affect binding affinity can guide the design of more effective ligands for potential therapeutic applications .

Anticancer Research

Functionalized 2-aryl-5-(4-piperazin-1-yl)oxazoles and 5-[(4-arylsulfonyl) piperazin-1-yl]-2-phenyloxazoles have been synthesized and evaluated for their anticancer properties. Oxazoles, a versatile class of compounds, exhibit diverse biological activities. Researchers explore their potential as anticancer agents, aiming to develop targeted therapies .

Photoredox Chemistry

Recent advances in piperazine synthesis involve photoredox chemistry. By harnessing light-induced reactions, researchers can functionalize the carbon atoms of the piperazine ring, leading to new substitution patterns. These approaches provide attractive avenues for creating tailored piperazine derivatives with specific properties .

Heterocyclic Chemistry

Benzoxazolone piperazine contributes to the field of heterocyclic chemistry. Its unique structure allows for adjustments in 3D geometry, which is not easily achievable with other six-membered ring heterocycles like morpholines or piperidines. Researchers explore the reactivity and versatility of benzoxazolone piperazine in the context of heterocyclic synthesis .

Nitrogen Heterocycles in Materials Science

Nitrogen-containing heterocycles find applications beyond medicinal chemistry. In materials science, benzoxazolone piperazine derivatives may serve as building blocks for functional materials, such as polymers, catalysts, and sensors. Their unique properties can be harnessed for specific applications in this field.

These applications highlight the versatility and significance of benzoxazolone piperazine hydrochloride in scientific research. Researchers continue to explore its potential across various disciplines, making it an exciting compound for future investigations . If you’d like further details or additional applications, feel free to ask!

Safety and Hazards

Zukünftige Richtungen

Research into piperazine derivatives and benzoxazole derivatives is ongoing, and these compounds have potential applications in a variety of fields, including medicinal chemistry . Future research may focus on developing new synthesis methods, exploring new applications, and improving the safety and efficacy of these compounds .

Eigenschaften

IUPAC Name |

5-piperazin-1-yl-3H-1,3-benzoxazol-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2.ClH/c15-11-13-9-7-8(1-2-10(9)16-11)14-5-3-12-4-6-14;/h1-2,7,12H,3-6H2,(H,13,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRNNLQMCBYDKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC3=C(C=C2)OC(=O)N3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B2427142.png)

![8-hydrazinyl-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2427144.png)

![2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2427145.png)

![5-Chlorofuro[2,3-c]pyridine](/img/structure/B2427154.png)

![N-(1-phenylethyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2427155.png)

![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2427158.png)

![[3-(Prop-2-yn-1-yloxy)phenyl]amine](/img/structure/B2427159.png)